BI-6C9
Overview
Description
BI-6C9 is a highly specific inhibitor of the BH3 interacting domain (Bid). It is known for its ability to prevent mitochondrial outer membrane potential (MOMP) and mitochondrial fission. This compound protects cells from mitochondrial apoptosis-inducing factor (AIF) release and caspase-independent cell death, particularly in neurons .
Scientific Research Applications
BI-6C9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study mitochondrial dynamics and apoptosis.
Biology: Investigated for its role in protecting neurons from oxidative stress and excitotoxicity.
Medicine: Explored for its potential therapeutic applications in neurodegenerative diseases and cancer.
Industry: Utilized in the development of new drugs targeting mitochondrial pathways
Mechanism of Action
Target of Action
BI-6C9 is a highly specific inhibitor of the BH3 interacting domain (Bid) . Bid is a pro-apoptotic Bcl-2 family member that plays a crucial role in the intrinsic pathway of apoptosis .
Mode of Action
This compound prevents the mitochondrial outer membrane potential (MOMP) and mitochondrial fission . It blocks the release of both cytochrome c and the second mitochondria-derived activator of caspase from mitochondria . This action protects cells from mitochondrial apoptosis-inducing factor (AIF) release and caspase-independent cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the intrinsic pathway of apoptosis. By inhibiting Bid, this compound prevents the release of cytochrome c and AIF from the mitochondria . This action disrupts the downstream effects of these factors, which include the activation of caspases and the induction of apoptosis .
Pharmacokinetics
It is known that the compound is soluble in dmso and ethanol
Result of Action
The primary result of this compound’s action is the prevention of cell death. By inhibiting Bid and preventing the release of cytochrome c and AIF from the mitochondria, this compound protects cells from undergoing apoptosis . This can have significant implications in conditions where apoptosis is detrimental, such as in certain neurodegenerative diseases.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the solubility and stability of the compound Additionally, the presence of other molecules can potentially interact with this compound and alter its effectiveness
Biochemical Analysis
Biochemical Properties
BI-6C9 interacts with the BH3 interacting domain (Bid), a pro-apoptotic Bcl-2 family member . It prevents mitochondrial outer membrane potential (MOMP) and mitochondrial fission, thereby protecting cells from mitochondrial apoptosis inducing factor (AIF) release and caspase-independent cell death . The interaction between this compound and Bid is crucial in regulating these biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells have been studied extensively. It has been found to prevent apoptosis in neurons treated with glutamate or oxygen-glucose deprivation . Additionally, this compound has been shown to inhibit the nuclear translocation of apoptosis-inducing factor AIF, preventing the death of ovarian OVCAR-3 cancer cells induced by IFN-α2a .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with Bid. This compound acts as an inhibitor of tBid, blocking the release of both cytochrome c and second mitochondria-derived activator of caspase from mitochondria . This inhibition prevents the translocation of AIF from the mitochondria to the nucleus, thereby preventing cell death .
Temporal Effects in Laboratory Settings
It is known that this compound can preserve mitochondrial membrane potential and prevent nuclear translocation of AIF, thereby abrogating glutamate-induced neuronal cell death .
Metabolic Pathways
Its role as an inhibitor of tBid suggests that it may be involved in pathways related to apoptosis and mitochondrial function .
Subcellular Localization
Given its role as an inhibitor of tBid, it is likely that it interacts with components of the mitochondrial membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BI-6C9 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired biological activity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process includes rigorous quality control measures to maintain the purity and potency of the compound. The final product is often formulated in a suitable solvent, such as dimethyl sulfoxide (DMSO), for storage and use in research applications .
Chemical Reactions Analysis
Types of Reactions
BI-6C9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with different functional groups .
Comparison with Similar Compounds
Similar Compounds
ABT-737: Another BH3 mimetic that inhibits Bcl-2 family proteins.
Venetoclax: A selective Bcl-2 inhibitor used in cancer therapy.
Navitoclax: Targets multiple Bcl-2 family proteins and is used in cancer research.
Uniqueness of BI-6C9
This compound is unique due to its high specificity for the BH3 interacting domain (Bid) and its ability to protect cells from mitochondrial apoptosis-inducing factor (AIF) release and caspase-independent cell death. This specificity makes it a valuable tool for studying mitochondrial dynamics and apoptosis in various research applications .
Properties
IUPAC Name |
N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-30-19-8-14-22(15-9-19)32(28,29)25-16-2-3-23(27)26-18-6-12-21(13-7-18)31-20-10-4-17(24)5-11-20/h4-15,25H,2-3,16,24H2,1H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFUJBSKPDPGKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468365 | |
Record name | BI-6C9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
791835-21-7 | |
Record name | BI-6C9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of BI-6C9 in preventing ferroptosis?
A1: While the exact mechanism remains under investigation, research indicates that this compound and its derivatives exhibit their protective effect by interfering with key aspects of ferroptosis. Specifically, they demonstrate the ability to:
- Inhibit reactive oxygen species (ROS) formation: this compound effectively abrogates the formation of various types of ROS, including lipid, cytosolic, and mitochondrial ROS, which are major contributors to ferroptotic cell death. []
- Preserve mitochondrial function: this compound helps maintain the integrity and function of mitochondria, evidenced by the preservation of mitochondrial morphology, membrane potential, and respiration. This protection against mitochondrial impairment is crucial, as ferroptosis is known to disrupt mitochondrial function. []
Q2: How does the incorporation of a diphenylamine (DPA) structure enhance the activity of this compound against ferroptosis?
A2: Research demonstrates that incorporating a DPA structure into the this compound scaffold significantly increases its potency in protecting neuronal cells from ferroptosis induced by erastin and Ras-selective lethal small molecule 3 (RSL3). [] This enhanced protection likely stems from the inherent antioxidant properties of the DPA moiety.
Q3: What are the potential implications of this compound and its derivatives for treating diseases involving ferroptosis?
A3: Given the promising protective effects observed in cellular models of ferroptosis, this compound and its derivatives hold potential therapeutic value for diseases where ferroptosis plays a significant role. This includes:
- Neurodegenerative disorders: Ferroptosis is increasingly recognized as a contributing factor in neurodegeneration. The ability of this compound to protect neuronal cells from ferroptotic death suggests its potential as a therapeutic strategy for conditions like Alzheimer's, Parkinson's, and Huntington's diseases. []
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